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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500

An In-depth Technical Guide to 2-Bromo-N-
phenylacetamide

Abstract: This technical guide provides a comprehensive overview of the chemical structure,
properties, synthesis, and reactivity of 2-Bromo-N-phenylacetamide. It is intended for
researchers, scientists, and drug development professionals, offering detailed experimental
protocols, tabulated data, and visualizations to support advanced research and application. The
document highlights the compound's role as a versatile synthetic intermediate in the
development of pharmacologically active agents.

Core Chemical Identity and Properties

2-Bromo-N-phenylacetamide is a halogenated amide derivative that serves as a crucial
building block in organic synthesis. Its structure consists of a phenyl group attached to an
acetamide linker which is alpha-halogenated with bromine. This a-bromo substitution makes
the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature
exploited in the synthesis of more complex molecules.

The fundamental properties of 2-Bromo-N-phenylacetamide are summarized in the table
below.
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Property Value Reference
Molecular Formula CsHsBrNO [1112][3]
Molecular Weight 214.06 g/mol [1][2]

CAS Number 5326-87-4 [11[2]
Appearance Solid [1]

Melting Point 131-135°C

Boiling Point (est.)

353.3 £ 25.0 °C at 760 mmHg

[3]

Density (est.)

1.6 +£0.1 g/cm3

[3]

InChl Key

DCPLOIFDMMEBQZ-
UHFFFAOYSA-N

[1]

SMILES String

BrCC(=O)Nclcccecl

[1]

Spectroscopic Profile

The structural characterization of 2-Bromo-N-phenylacetamide is confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR data provides clear signals for the methylene, aromatic, and amide protons.
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Chemical Shift ()
Nucleus Solvent Reference

ppm

8.09 (s, 1H, NH), 7.54
(d, 2H, Ar-H), 7.36 (m,

1H CDCls 2H, Ar-H), 7.18 (m,
1H, Ar-H), 4.01 (s, 2H,
CH2)

A spectrum has been
reported and is

H DMSO-ds _ _ _
available in the cited

literature.

Mass Spectrometry (MS)

Predicted mass-to-charge ratios for various adducts of 2-Bromo-N-phenylacetamide have

been calculated.

Adduct lon Predicted m/z Reference
[M+H]* 213.98621

[M+Na]* 235.96815

[M-H]~ 211.97165

[M+NHa]* 231.01275

Monoisotopic Mass 212.97893 Da [3]

Infrared (IR) Spectroscopy

While specific experimental IR spectra for 2-Bromo-N-phenylacetamide are not readily
available in the reviewed literature, the expected characteristic absorption bands for its
functional groups are as follows:

e N-H Stretching: A moderate to strong band around 3300 cm~1 for the secondary amide.
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Aromatic C-H Stretching: Bands typically appearing just above 3000 cm~1.

Amide | (C=0 Stretching): A strong, sharp absorption band in the region of 1680-1640 cm~1.

Amide Il (N-H Bending): A band in the range of 1550-1510 cm™1,

Aromatic C=C Stretching: Peaks in the 1600-1450 cm~1 region.

C-Br Stretching: A band in the lower frequency region, typically 680-515 cm~1.

Synthesis of 2-Bromo-N-phenylacetamide

The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in
the presence of a base to neutralize the HBr byproduct.

Experimental Protocol

This protocol is adapted from a reported synthesis.

Materials:

Aniline (0.016 mol)

o Bromoacetyl bromide (1.0 equivalent)
o Triethylamine (TEA) (0.019 mol)

e Dichloromethane (DCM), 43 mL

o Ethyl acetate (EtOAC)

o Water

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

 Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on
an ice bath.
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e Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to
the cooled aniline solution.

» Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.

» Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark
color and the formation of a precipitate will be observed.

o Concentrate the mixture under reduced pressure to remove the solvent.

o Redissolve the residue in ethyl acetate and wash the organic phase three times with water in
a separatory funnel.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the resulting crude solid by crystallization from ethyl acetate to yield pure 2-bromo-N-
phenylacetamide.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 2-Bromo-N-phenylacetamide.
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Reactivity and Applications in Drug Development

The utility of 2-Bromo-N-phenylacetamide in drug discovery stems from the reactivity of the
bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which
IS present in numerous bioactive compounds.

Role as a Synthetic Intermediate

2-Bromo-N-phenylacetamide is a versatile intermediate for introducing the N-
phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving
group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-
heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-
activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds
with demonstrated antibacterial and antifungal activities.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1210500?utm_src=pdf-body
https://www.benchchem.com/product/b1210500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Antibacterial Agents
Antifungal Agents
/
> Carbonic Anhydrase
Inhibitors
Other Bioactive
Compounds

[2-Bromo-N-phenyIacetamide)

Nucleophiles
(Amines, Thiols, etc.)

application_node
product_class_node

start_node

Nucleophilic
Substitution

N-Phenylacetamide
Derivatives

Click to download full resolution via product page

Caption: Role as a building block for bioactive compounds.

Covalent Modification of Proteins

The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether
bond with the sulfhydryl group of cysteine residues in proteins. This property makes fluorinated
analogs of 2-Bromo-N-phenylacetamide valuable as covalent probes in *°F NMR studies for
fragment-based screening and for investigating protein structure and ligand binding. This
mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer
increased potency and duration of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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